molecular formula C14H11FO4 B6398874 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid CAS No. 1261933-00-9

4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid

Cat. No.: B6398874
CAS No.: 1261933-00-9
M. Wt: 262.23 g/mol
InChI Key: RRKCJKSLKUDKQE-UHFFFAOYSA-N
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Description

4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid is an organic compound that features a benzoic acid core substituted with a fluoro and hydroxy group on one phenyl ring and a methoxy group on the other

Properties

IUPAC Name

4-(3-fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO4/c1-19-13-6-8(14(17)18)2-3-12(13)9-4-10(15)7-11(16)5-9/h2-7,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRKCJKSLKUDKQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60689390
Record name 3'-Fluoro-5'-hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261933-00-9
Record name 3'-Fluoro-5'-hydroxy-2-methoxy[1,1'-biphenyl]-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60689390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid typically involves multi-step organic reactions. One common approach is:

    Starting Material: Begin with 3-fluoro-5-hydroxybenzaldehyde.

    Methoxylation: Introduce a methoxy group via methylation using dimethyl sulfate or methyl iodide in the presence of a base like potassium carbonate.

    Oxidation: Oxidize the aldehyde group to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production may involve similar steps but optimized for large-scale synthesis. This includes:

    Catalysts: Use of catalysts to enhance reaction rates.

    Continuous Flow Reactors: Employing continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid can undergo various chemical reactions:

    Oxidation: The hydroxy group can be oxidized to a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The fluoro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: 4-(3-Fluoro-5-oxophenyl)-3-methoxybenzoic acid.

    Reduction: 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzyl alcohol.

    Substitution: 4-(3-Methoxy-5-hydroxyphenyl)-3-methoxybenzoic acid.

Scientific Research Applications

4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid has several applications in scientific research:

    Medicinal Chemistry: Potential use as a scaffold for drug development, particularly in designing inhibitors for specific enzymes.

    Material Science: Utilized in the synthesis of polymers with specific properties.

    Biological Studies: Investigated for its interactions with biological macromolecules and potential therapeutic effects.

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid involves its interaction with molecular targets such as enzymes or receptors. The fluoro and hydroxy groups can form hydrogen bonds and other interactions with active sites, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Fluoro-5-hydroxyphenyl)benzoic acid
  • 4-(3-Fluoro-5-methoxyphenyl)-3-hydroxybenzoic acid
  • 4-(3-Hydroxy-5-methoxyphenyl)-3-fluorobenzoic acid

Uniqueness

4-(3-Fluoro-5-hydroxyphenyl)-3-methoxybenzoic acid is unique due to the specific arrangement of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs.

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